N-Cyclohexylaniline
Overview
Description
N-Cyclohexylaniline is an organic compound with the molecular formula C₁₂H₁₇N. It is a secondary amine where the amine group is bonded to a cyclohexyl group and a phenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclohexylaniline can be synthesized through the alkylation of aniline with cyclohexyl halides under basic conditions. One common method involves the reaction of aniline with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound is produced through similar alkylation reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form cyclohexylamine and aniline.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products:
Oxidation: this compound N-oxide.
Reduction: Cyclohexylamine and aniline.
Substitution: Various substituted this compound derivatives depending on the electrophile used.
Scientific Research Applications
N-Cyclohexylaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexylaniline in chemical reactions involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in various substitution and addition reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are subjects of ongoing research.
Comparison with Similar Compounds
N-Methylaniline: Similar in structure but with a methyl group instead of a cyclohexyl group.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
Cyclohexylamine: Lacks the phenyl group, consisting only of a cyclohexyl group attached to the amine.
Uniqueness: N-Cyclohexylaniline is unique due to the presence of both a cyclohexyl and a phenyl group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Properties
IUPAC Name |
N-cyclohexylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTHKGMZDDTZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061997 | |
Record name | N-Cyclohexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821-36-9 | |
Record name | N-Cyclohexylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1821-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenamine, N-cyclohexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Cyclohexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-Cyclohexylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949TFM4PMV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain N-Cyclohexylaniline?
A1: this compound can be synthesized through several routes. One common approach is the reductive coupling of nitroarenes with phenols using a palladium catalyst and sodium formate as a hydrogen donor []. Another method involves the reaction of aniline with cyclohexanone in the presence of a catalyst, followed by hydrogenation. This reaction can be influenced by the choice of catalyst and reaction conditions, leading to different product ratios of this compound and other byproducts like dicyclohexylamine [, ].
Q2: How does the structure of this compound relate to its catalytic activity?
A2: While this compound itself is not typically used as a catalyst, its formation can be indicative of catalytic processes. For instance, the presence of this compound during the synthesis of carbazole from aniline over a Raney nickel catalyst suggests that it might be an intermediate in the reaction pathway []. Additionally, the formation of this compound can be controlled by modifying the reaction conditions and catalyst, showcasing the importance of structure-activity relationships in catalysis [, ].
Q3: What spectroscopic techniques are used to characterize this compound?
A3: this compound and its arenetricarbonyl-chromium complex have been characterized using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV) spectroscopy []. These techniques provide valuable information about the compound's structure, functional groups, and electronic properties.
Q4: How does the presence of this compound impact the synthesis of primary anilines from ammonia and cyclohexanones?
A4: In the synthesis of primary anilines from ammonia and cyclohexanones, this compound is an undesired byproduct formed by the condensation of the desired primary aniline with cyclohexanone, followed by hydrogenation. Researchers have developed strategies to favor primary aniline formation by utilizing competitive adsorption. For example, introducing styrene as a hydrogen acceptor preferentially adsorbs onto palladium nanoparticles, hindering the adsorption and subsequent hydrogenation of N-cyclohexylidene-anilines, thus promoting the selective synthesis of primary anilines [].
Q5: Are there any known photochemical reactions involving this compound?
A5: While not directly involving this compound, related compounds like azobenzenes undergo photodecomposition to yield products like this compound and N-cyclohexylpentafluoroaniline in cyclohexane solutions. This process involves the formation of radical intermediates and highlights the potential reactivity of N-substituted anilines in photochemical reactions [].
Q6: Has this compound been investigated in electrochemical reactions?
A6: Research indicates that N-Cyclohexylideneaniline, a closely related compound, can participate in electrochemical reactions. When benzoic acid is present, N-Cyclohexylideneaniline undergoes reduction at a specific potential, ultimately yielding this compound []. This electrochemical behavior suggests possible applications in electrocatalytic synthesis or modification of organic compounds.
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